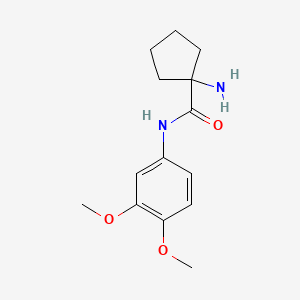

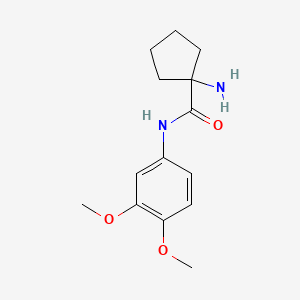

1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide

Description

Properties

IUPAC Name |

1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-18-11-6-5-10(9-12(11)19-2)16-13(17)14(15)7-3-4-8-14/h5-6,9H,3-4,7-8,15H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWAUNWWIYSNGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2(CCCC2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide

An In-Depth Technical Guide to the

Introduction

1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide is a molecule of significant interest in medicinal chemistry and drug development. Its rigid cyclopentyl core, which presents a defined three-dimensional orientation of its functional groups, makes it an attractive scaffold for designing novel therapeutic agents. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the synthetic pathways to this target compound, emphasizing the underlying chemical principles, step-by-step protocols, and critical process considerations.

The synthetic strategy is logically dissected into two primary stages: first, the construction of the core intermediate, 1-aminocyclopentane-1-carboxylic acid, and second, the subsequent amide bond formation with 3,4-dimethoxyaniline. We will explore and compare two classic, robust methods for the synthesis of the cyclic α-amino acid core: the Bucherer-Bergs and the Strecker syntheses.

Retrosynthetic Analysis

A retrosynthetic approach reveals a clear and logical path to the target molecule. The primary disconnection is the amide bond, which simplifies the target into two key building blocks: the cyclic amino acid 2 and the aromatic amine 3 . The cyclic amino acid itself can be traced back to a simple, commercially available starting material, cyclopentanone 4 .

Caption: Retrosynthetic pathway for the target molecule.

Part 1: Synthesis of 1-Aminocyclopentane-1-carboxylic Acid Intermediate

The synthesis of α,α-disubstituted amino acids from ketones is a well-established transformation. Two primary multicomponent reactions, the Bucherer-Bergs and Strecker syntheses, are particularly effective for this purpose, both utilizing cyclopentanone as the starting material.

Method A: The Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is a one-pot synthesis that converts a ketone into a hydantoin, which is a stable, crystalline intermediate that can be readily hydrolyzed to the desired α-amino acid.[1][2] This method is often favored for its operational simplicity and the ease of isolation of the hydantoin intermediate.[3]

Mechanism: The reaction proceeds through the initial formation of a cyanohydrin from cyclopentanone, which then reacts with ammonium carbonate. The subsequent steps involve the condensation of an amine, an intramolecular cyclization, and rearrangement to form the stable 5,5-spiro-cyclopentylhydantoin.[4]

Caption: Bucherer-Bergs reaction workflow.

Experimental Protocol: Bucherer-Bergs Synthesis

-

Reaction Setup: In a sealed pressure vessel, combine cyclopentanone (1.0 eq), potassium cyanide (1.2 eq), and ammonium carbonate (3.0 eq) in 50% aqueous ethanol.

-

Reaction Execution: Heat the mixture to 60-70°C with vigorous stirring. The reaction progress can be monitored by TLC. A patent for a related compound suggests heating for several hours until the starting material is consumed.[5]

-

Hydantoin Isolation: Upon completion, cool the reaction mixture. The spiro-hydantoin product often precipitates and can be isolated by filtration, washed with cold water, and dried.

-

Hydrolysis: Suspend the isolated hydantoin in a strong acid (e.g., 6M HCl) or base (e.g., 25% NaOH) and heat to reflux for 12-24 hours.

-

Amino Acid Isolation: Cool the hydrolysis mixture. If using acid, neutralize with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid (typically pH ~6) to precipitate the product. Filter the solid, wash with cold water and ethanol, and dry under vacuum.

Method B: The Strecker Synthesis

The Strecker synthesis is another fundamental method for producing α-amino acids.[6] It involves the reaction of a ketone with an ammonium salt and a cyanide source to form an α-aminonitrile, which is then hydrolyzed.[7]

Mechanism: The reaction begins with the formation of an imine from cyclopentanone and ammonia.[8] Cyanide then attacks the iminium ion in a nucleophilic addition to form the α-aminonitrile intermediate.[9] Subsequent hydrolysis of the nitrile group yields the carboxylic acid.[10]

Caption: Strecker synthesis workflow.

Experimental Protocol: Strecker Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve ammonium chloride (1.1 eq) and potassium cyanide (1.1 eq) in aqueous ammonia. Cool the solution in an ice bath.

-

Addition of Ketone: Add cyclopentanone (1.0 eq) dropwise to the cooled solution while maintaining the temperature below 10°C.

-

Reaction Execution: Allow the mixture to stir at room temperature for several hours to overnight. The formation of the aminonitrile can be monitored by GC-MS or NMR.

-

Hydrolysis: Without isolating the aminonitrile, carefully add concentrated hydrochloric acid to the reaction mixture and heat to reflux for 4-6 hours to hydrolyze the nitrile.

-

Amino Acid Isolation: Cool the solution and neutralize as described in the Bucherer-Bergs protocol to precipitate the final amino acid product.

Comparison of Synthetic Routes to the Core Intermediate

| Feature | Bucherer-Bergs Synthesis | Strecker Synthesis |

| Intermediate | Spiro-hydantoin (often solid) | α-aminonitrile (often an oil) |

| Isolation | Intermediate is typically stable and easily isolated by filtration.[11] | Intermediate is often hydrolyzed in situ without isolation. |

| Reaction Conditions | Requires elevated temperature and pressure. | Can often be performed at room temperature. |

| Safety | Uses KCN and (NH4)2CO3. | Uses KCN and NH4Cl/NH3. Both require handling of toxic cyanide. |

| Hydrolysis | Hydantoin ring opening can require harsh conditions. | Nitrile hydrolysis is a standard procedure. |

Part 2: Amide Coupling and Final Product Formation

With the 1-aminocyclopentane-1-carboxylic acid intermediate in hand, the final step is the formation of an amide bond with 3,4-dimethoxyaniline. A direct reaction between a carboxylic acid and an amine is unfavorable as it results in a non-productive acid-base reaction.[12] Therefore, the carboxylic acid must first be activated using a coupling agent.

Mechanism of EDC/HOBt Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[12] This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct. The addition of an additive like 1-Hydroxybenzotriazole (HOBt) traps the O-acylisourea to form an active ester, which is less prone to side reactions and efficiently acylates the amine.[13]

Caption: Amide coupling and deprotection workflow.

A Note on Protecting Groups: The amino acid intermediate has two nucleophilic sites: the amino group and the carboxylate (after deprotonation). To prevent unwanted self-coupling or polymerization during the amide formation step, the α-amino group must be protected. The tert-butyloxycarbonyl (Boc) group is a common and effective choice, being stable to the coupling conditions and easily removable under acidic conditions.

Experimental Protocol: N-Boc Protection

-

Reaction Setup: Dissolve 1-aminocyclopentane-1-carboxylic acid (1.0 eq) in a mixture of dioxane and water. Add a base such as sodium hydroxide to maintain a pH of 9-10.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) portion-wise while stirring vigorously.

-

Reaction Execution: Stir at room temperature overnight.

-

Workup: Acidify the mixture with a dilute acid (e.g., 1M HCl) to pH 2-3 and extract the N-Boc protected amino acid with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate in vacuo.

Experimental Protocol: Amide Coupling and Deprotection

-

Reaction Setup: In an inert atmosphere, dissolve the N-Boc-1-aminocyclopentane-1-carboxylic acid (1.0 eq), 3,4-dimethoxyaniline (1.0 eq), and HOBt (1.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Reagent Addition: Cool the mixture to 0°C. Add EDC hydrochloride (1.2 eq) portion-wise, followed by the dropwise addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor completion by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by flash column chromatography.

-

Boc Deprotection: Dissolve the purified, N-Boc protected product in DCM. Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

-

Final Isolation: Concentrate the mixture in vacuo to remove excess TFA and solvent. The final product is often obtained as a TFA salt. It can be converted to the free base by neutralization or used as the salt.

Conclusion

The synthesis of this compound is a robust process achievable through well-established synthetic methodologies. The choice between the Bucherer-Bergs and Strecker reactions for the core amino acid synthesis may depend on laboratory capabilities and preferences for intermediate handling. The subsequent amide coupling, employing standard reagents like EDC and HOBt along with appropriate N-protection, provides a reliable route to the final target compound. This guide offers a comprehensive framework for researchers to successfully execute this synthesis, enabling further investigation into the pharmacological potential of this promising molecular scaffold.

References

-

Passerini, M. (1921). Reazione di Passerini. Wikipedia. Available at: [Link]

-

González-Vera, J. A., et al. (2018). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. MDPI. Available at: [Link]

-

Organic Chemistry Portal. Ugi Reaction. Available at: [Link]

-

Zhang, Y., et al. (2023). Microdroplet Chemistry Accelerating a Three-Component Passerini Reaction for α-Acyloxy Carboxamide Synthesis. ACS Publications. Available at: [Link]

-

Jivani, A. J., et al. (2022). Miscellaneous Passerini Reaction for α-Acyloxy Carboxamide: Synthesis and Process Optimization Study. Bentham Science. Available at: [Link]

-

Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Semantic Scholar. Available at: [Link]

-

Kazemizadeh, A. R., & Ramazani, A. (2012). Synthetic Applications of Passerini Reaction. Ingenta Connect. Available at: [Link]

-

Shaaban, M. R., et al. (2021). Ugi Four-Component Reactions Using Alternative Reactants. National Center for Biotechnology Information. Available at: [Link]

-

El-Remaily, M. A. A., et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing. Available at: [Link]

-

Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. Available at: [Link]

- Gmeiner, P., et al. (2008). Synthesis of aminocyclopentane carboxylic acids. Google Patents.

-

Kalník, M., et al. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. National Center for Biotechnology Information. Available at: [Link]

-

Ciappa, A., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI. Available at: [Link]

-

Bucherer–Bergs reaction. Wikipedia. Available at: [Link]

-

Lazić, A., et al. (2025). Synthesis of hydantoins by modified Bucherer–Bergs reaction via... ResearchGate. Available at: [Link]

-

Shankman, S., et al. (1962). Synthesis of Peptides of 1-Aminocyclopentanecarboxylic Acid. ACS Publications. Available at: [Link]

-

Das, B., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. National Center for Biotechnology Information. Available at: [Link]

-

Strecker Synthesis. NROChemistry. Available at: [Link]

-

Strecker amino acid synthesis. ChemEurope. Available at: [Link]

-

1-Aminocyclopropane-1-carboxylic acid. Wikipedia. Available at: [Link]

-

Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]

- An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. (2010). Google Patents.

-

Strecker amino acid synthesis. Wikipedia. Available at: [Link]

-

Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers. Available at: [Link]

-

Pate,l S., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. Available at: [Link]

-

Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2018). National Center for Biotechnology Information. Available at: [Link]

-

A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. (2025). MDPI. Available at: [Link]

-

Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (2013). National Center for Biotechnology Information. Available at: [Link]

-

Acid-Amine Coupling using DCC. Organic Synthesis. Available at: [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

- The synthesis of cyclopropane amino acids and peptides. (1985). Google Patents.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 5. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. Strecker_amino_acid_synthesis [chemeurope.com]

- 8. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 9. Strecker Synthesis [organic-chemistry.org]

- 10. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties of 1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide

An In-Depth Technical Guide to 1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide (CAS: 1183463-28-6)

Section 1: Introduction and Overview

This compound is a fascinating organic molecule that stands at the intersection of constrained amino acid scaffolds and biologically active aromatic moieties. As a derivative of 1-aminocyclopentane-1-carboxylic acid, it possesses a rigid cyclopentyl core, a feature known to impart unique conformational constraints in peptidomimetics and other bioactive compounds. The linkage of this scaffold via a carboxamide bond to a 3,4-dimethoxyphenyl group—a substitution pattern present in numerous pharmacologically active agents—suggests a significant potential for this molecule in the field of drug discovery.

The structural motifs present in this compound are noteworthy. The geminal amino and carboxamide groups on the cyclopentane ring create a chiral center with a constrained backbone, a desirable attribute for probing protein binding sites. Furthermore, carboxamide-containing compounds are known to exhibit a wide range of biological activities, including anticancer and kinase inhibition properties.[1][2][3]

This guide, prepared from the perspective of a Senior Application Scientist, serves as a comprehensive technical resource for researchers. It consolidates the available physicochemical data, presents a robust, literature-derived synthetic strategy, and outlines detailed protocols for the analytical characterization and preliminary biological evaluation of this compound. The objective is to provide a foundational framework to empower further investigation into its therapeutic potential.

Section 2: Physicochemical Properties and Characterization

The foundational step in any research involving a novel or sparsely-documented compound is the rigorous confirmation of its identity and purity. While extensive experimental data for this compound is not widely available in public literature, its core properties can be derived from its chemical identity.

Compound Identification

A summary of the key identifiers for this molecule is presented below.

| Property | Value | Source |

| CAS Number | 1183463-28-6 | [4][5] |

| Molecular Formula | C₁₄H₂₀N₂O₃ | [4] |

| Molecular Weight | 278.32 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| PubChem CID | 60866164 | [4] |

Proposed Analytical Characterization Workflow

Post-synthesis, a multi-technique approach is essential for unambiguous structural verification and purity assessment. The following workflow represents a self-validating system for characterization.

Caption: Standard workflow for the analytical characterization of the synthesized compound.

Protocol 1: Standard Analytical Characterization

Expertise & Rationale: This protocol employs orthogonal analytical techniques. NMR confirms the chemical structure and atom connectivity, HRMS validates the elemental composition, IR identifies key functional groups, and HPLC provides a quantitative measure of purity. Together, they form a robust validation package.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Analysis: Acquire a proton NMR spectrum. Expected signals would include aromatic protons for the dimethoxyphenyl ring, singlets for the two methoxy groups, multiplets for the cyclopentane methylene protons, and broad singlets for the amine (NH₂) and amide (NH) protons.

-

¹³C NMR Analysis: Acquire a carbon-13 spectrum. This will confirm the presence of the expected number of carbon atoms, including signals for the quaternary carbons, aromatic carbons, methoxy carbons, and cyclopentane carbons.

-

2D NMR (Optional but Recommended): Run a COSY (¹H-¹H correlation) experiment to establish proton-proton connectivities and an HSQC (¹H-¹³C correlation) to assign protons to their directly attached carbons, providing irrefutable structural proof.

B. High-Resolution Mass Spectrometry (HRMS)

-

Methodology: Utilize Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Analysis: Observe the [M+H]⁺ ion. The measured mass should be within 5 ppm of the calculated exact mass for C₁₄H₂₁N₂O₃⁺ (279.1547). This provides high-confidence confirmation of the molecular formula.

C. Infrared (IR) Spectroscopy

-

Sample Preparation: Analyze the sample as a thin film or using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Look for characteristic absorption bands:

-

~3400-3300 cm⁻¹ (N-H stretching of the primary amine).

-

~3250 cm⁻¹ (N-H stretching of the secondary amide).

-

~1640 cm⁻¹ (C=O stretching of the amide I band).

-

~1540 cm⁻¹ (N-H bending of the amide II band).

-

~1250 cm⁻¹ and ~1025 cm⁻¹ (C-O stretching of the methoxy groups).

-

D. High-Performance Liquid Chromatography (HPLC)

-

System: Use a reverse-phase C18 column.

-

Mobile Phase: Employ a gradient of water and acetonitrile (both typically containing 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Detection: Use a UV detector, monitoring at wavelengths such as 254 nm and 280 nm.

-

Validation: The primary peak should represent >95% of the total integrated peak area for the sample to be considered suitable for biological assays.

Section 3: Synthesis and Purification

While a specific, peer-reviewed synthesis for this compound is not documented, a reliable synthetic route can be designed based on established methods for amide bond formation.[1] The proposed pathway involves the coupling of a protected amino acid with 3,4-dimethoxyaniline, followed by deprotection.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis via amide coupling and deprotection.

Protocol 2: Proposed Synthesis

Expertise & Rationale: This protocol uses a Boc (tert-butoxycarbonyl) protecting group for the amine, which is stable under the amide coupling conditions but readily cleaved by acid. HATU is selected as the coupling agent; it is highly effective for forming amide bonds, especially with sterically hindered components, and minimizes side reactions.[1] DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to activate the carboxylic acid and neutralize the ammonium salts formed during the reaction.

Materials:

-

1-(Boc-amino)cyclopentane-1-carboxylic acid

-

3,4-Dimethoxyaniline

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate (EtOAc), 1 M HCl, saturated NaHCO₃ solution, brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Trifluoroacetic acid (TFA) or 4 M HCl in Dioxane

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

Step 1: Amide Coupling

-

In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve 1-(Boc-amino)cyclopentane-1-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add 3,4-dimethoxyaniline (1.0 eq) to the solution.

-

Add DIPEA (2.5 eq) and stir for 5 minutes.

-

Add HATU (1.1 eq) portion-wise. The reaction may slightly exotherm.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing EtOAc. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

Step 2: Boc Deprotection

-

Dissolve the crude intermediate from Step 1 in a minimal amount of DCM.

-

Add an excess of TFA (e.g., 20% v/v in DCM) or 4 M HCl in Dioxane (5-10 eq).

-

Stir at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS.

-

Work-up: Concentrate the mixture under reduced pressure. If TFA was used, co-evaporate with toluene (2x) to remove residual acid. If HCl was used, triturate the resulting solid with diethyl ether to induce precipitation of the hydrochloride salt.

-

The free base can be obtained by dissolving the salt in water and basifying with NaHCO₃ or a mild base, followed by extraction with an organic solvent like EtOAc or DCM.

Protocol 3: Purification by Flash Chromatography

Expertise & Rationale: Flash chromatography is the standard method for purifying organic compounds of moderate polarity. The choice of solvent system is critical and is determined empirically by TLC to achieve good separation (Rf of ~0.3 for the target compound).

-

Adsorbent: Silica gel.

-

Sample Loading: Adsorb the crude product onto a small amount of silica gel.

-

Eluent System: A gradient system of heptane/ethyl acetate is a good starting point for the protected intermediate. For the final, more polar product, a system of DCM/methanol (e.g., 98:2 to 90:10) is more appropriate.

-

Fraction Collection: Collect fractions and analyze by TLC.

-

Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified final product.

Section 4: Potential Biological Activity and Screening Protocols

While no specific biological activity has been reported for this compound, its structural components suggest plausible therapeutic applications. The dimethoxyphenyl group is a feature of many tubulin polymerization inhibitors, and various carboxamide derivatives have shown potent anticancer and kinase inhibitory effects.[3][6][7] Therefore, initial screening should focus on these areas.

Proposed Biological Screening Cascade

Caption: A logical cascade for evaluating the potential biological activity of the title compound.

Protocol 4: In Vitro Cytotoxicity Screening (MTT Assay)

Expertise & Rationale: The MTT assay is a standard, colorimetric assay for assessing cell metabolic activity, which serves as a reliable proxy for cell viability and proliferation. It is a robust first-pass screen to identify general cytotoxic potential against cancer cell lines.

-

Cell Plating: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compound to the wells (in triplicate) to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance of each well on a microplate reader at ~570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plotting viability against compound concentration allows for the determination of an IC₅₀ (the concentration that inhibits 50% of cell growth).

Section 5: Conclusion

This compound is a molecule of significant academic and pharmaceutical interest, yet it remains largely unexplored. This guide provides the essential technical framework for its synthesis, purification, and characterization. The proposed protocols are grounded in established chemical principles and offer a clear path for any researcher to produce and validate this compound. Furthermore, the outlined biological screening cascade provides a logical strategy to begin uncovering its potential therapeutic value, particularly in the fields of oncology and kinase inhibition. This document serves as a launchpad for future investigations that will hopefully unlock the full potential of this promising chemical entity.

Section 6: References

- This compound | AMERICAN ELEMENTS. (n.d.). American Elements. [Link]

- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2019). National Institutes of Health (NIH). [Link]

- 1-Phenylcyclopentanecarboxamide | C12H15NO | CID 97606. (n.d.). PubChem. [Link]

- 1-Pentanamidocyclopentanecarboxamide | C11H20N2O2 | CID 10867604. (n.d.). PubChem. [Link]

- 1-Aminocyclopentanecarboxamide | C6H12N2O | CID 11116086. (n.d.). PubChem. [Link]

- Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. (2011). National Institutes of Health (NIH). [Link]

- Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2020). National Institutes of Health (NIH). [Link]

- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). National Institutes of Health (NIH). [Link]

- Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. (2022). MDPI. [Link]

- The synthesis of cyclopropane amino acids and peptides. (1985). Google Patents.

- A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. (2020). MDPI. [Link]

- Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation into peptides. (2019). ResearchGate. [Link]

Sources

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. americanelements.com [americanelements.com]

- 5. arctomsci.com [arctomsci.com]

- 6. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide IUPAC name and structure

An In-Depth Technical Guide to 1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide: Structure, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of interest in medicinal chemistry and drug discovery. The guide details its chemical identity, including IUPAC nomenclature and structural features. A proposed synthetic pathway is outlined, drawing from established methodologies for analogous compounds. Furthermore, the potential pharmacological significance is explored by dissecting its structural motifs and drawing parallels with known bioactive molecules. This document is intended for researchers, scientists, and professionals in drug development, offering foundational knowledge and projecting future research directions for this compound.

Chemical Identity and Nomenclature

The compound at the core of this guide is formally identified by its IUPAC name, This compound [1]. This nomenclature precisely describes its molecular architecture.

-

Core Structure : A cyclopentane ring is central to the molecule.

-

Key Substituents :

-

An amino group (-NH2) and a carboxamide group (-C(=O)NH-) are both attached to the same carbon atom (C1) of the cyclopentane ring.

-

The nitrogen of the carboxamide group is further substituted with a 3,4-dimethoxyphenyl group.

-

This compound is also identified by the following identifiers:

-

CAS Number : 1183463-28-6[1]

-

PubChem CID : 60866164[1]

-

Molecular Formula : C₁₄H₂₀N₂O₃[1]

-

Molecular Weight : 264.32 g/mol [1]

Chemical Structure

The two-dimensional structure of this compound is depicted below:

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the design of experimental protocols.

| Property | Value | Source |

| IUPAC Name | This compound | American Elements[1] |

| CAS Number | 1183463-28-6 | American Elements[1] |

| Molecular Formula | C₁₄H₂₀N₂O₃ | American Elements[1] |

| Molecular Weight | 264.32 g/mol | American Elements[1] |

| PubChem CID | 60866164 | American Elements[1] |

Proposed Synthesis and Characterization

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the amide bond, leading back to two key precursors: 1-amino-cyclopentanecarboxylic acid and 3,4-dimethoxyaniline. The amino group of the carboxylic acid would require protection (e.g., as a Boc-derivative) to ensure selective amide bond formation.

Diagram 1. Retrosynthetic pathway for the target molecule.

Step-by-Step Synthetic Protocol

-

Protection of 1-aminocyclopentane-1-carboxylic acid : The starting material, 1-aminocyclopentane-1-carboxylic acid, is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide in a solvent mixture such as dioxane and water to yield N-Boc-1-aminocyclopentane-1-carboxylic acid.

-

Amide Coupling : The protected amino acid is then coupled with 3,4-dimethoxyaniline using a standard peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like Hydroxybenzotriazole (HOBt) in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). A base, typically diisopropylethylamine (DIPEA), is added to neutralize the acidic byproducts.

-

Deprotection : The resulting Boc-protected intermediate is then deprotected by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM, to yield the final product, this compound.

-

Purification : The final compound is purified using column chromatography on silica gel or by recrystallization to obtain a product of high purity.

Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS) : To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy : To identify the characteristic functional groups, such as the N-H stretches of the amine and amide, and the C=O stretch of the amide.

Potential Pharmacological Significance and Mechanism of Action (Inferred)

The structural features of this compound suggest several potential areas of pharmacological interest. The presence of the amino-carboxamide moiety attached to a cyclic scaffold is a common feature in many biologically active compounds[2].

-

Central Nervous System (CNS) Activity : The 3,4-dimethoxyphenyl group is a common substituent in compounds targeting CNS receptors, including dopamine and serotonin receptors. The overall structure may allow for penetration of the blood-brain barrier.

-

Enzyme Inhibition : The carboxamide linkage and the free amino group could interact with the active sites of various enzymes. For instance, similar structures have been investigated as inhibitors of enzymes like Janus kinase (JAK)[3] or as ligands for opioid receptors[4][5].

-

Ion Channel Modulation : The molecule's conformation, dictated by the cyclopentane ring, could be suitable for binding to specific ion channels.

The development of novel carboxamide derivatives is an active area of research in the pursuit of new therapeutics for a range of conditions, including cancer, inflammation, and neurological disorders[6][7][8].

Diagram 2. Relationship between structural motifs and potential biological targets.

Proposed Experimental Workflows for Biological Evaluation

To investigate the potential pharmacological activities of this compound, a tiered screening approach is recommended.

In Vitro Screening

-

Receptor Binding Assays : A broad panel of receptor binding assays, particularly for CNS-related G-protein coupled receptors (GPCRs), should be conducted to identify any initial binding affinity.

-

Enzyme Inhibition Assays : The compound should be screened against a panel of relevant enzymes, such as kinases and proteases, to determine any inhibitory activity.

-

Cell-Based Assays : Functional cell-based assays should be employed to assess the compound's effect on cellular signaling pathways downstream of any identified receptor or enzyme targets.

In Vivo Studies

Should promising activity be identified in vitro, subsequent in vivo studies in appropriate animal models would be warranted to evaluate efficacy, pharmacokinetics, and preliminary safety. For example, if CNS activity is confirmed, models for anxiety, depression, or pain could be utilized[4].

Diagram 3. Tiered experimental workflow for biological evaluation.

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. Its structural features suggest a potential for biological activity, particularly within the central nervous system. This guide provides a foundational understanding of its chemical nature and outlines a clear path for its synthesis and biological evaluation. Further research into this and related compounds could lead to the discovery of novel therapeutic agents. The methodologies and inferred potential applications discussed herein are intended to serve as a catalyst for such future investigations.

References

-

American Elements. This compound. [Link]

-

PubChem. [(3,4-dimethoxyphenyl)amino]-N-(3,5,8-trimethyladamantanyl)carboxamide. [Link]

-

PubChem. 1-Pentanamidocyclopentanecarboxamide. [Link]

-

Synthink. 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride. [Link]

-

PubChem. Cyclopentanecarboxamide. [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed Central (PMC). [Link]

-

PubChem. 1-Phenylcyclopentanecarboxamide. [Link]

-

A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. MDPI. [Link]

-

Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent GABA Aminotransferase Inactivator for the Treatment of Addiction. PubMed Central (PMC). [Link]

-

(+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model. PubMed. [Link]

-

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide: a novel pre- and postsynaptic 5-hydroxytryptamine(1A) receptor antagonist active on the lower urinary tract. PubMed. [Link]

-

Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. PubMed. [Link]

- The synthesis of cyclopropane amino acids and peptides.

-

The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. PubMed. [Link]

-

Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. PubMed. [Link]

-

Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. ChEMBL. [Link]

-

Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]

-

Amino-carboxamide benzothiazoles as potential LSD1 hit inhibitors. Part I: Computational fragment-based drug design. PubMed. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Amino-carboxamide benzothiazoles as potential LSD1 hit inhibitors. Part I: Computational fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Document: Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. (CHEMBL468... - ChEMBL [ebi.ac.uk]

- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

CAS number for 1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide

An In-Depth Technical Guide to 1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of interest within contemporary medicinal chemistry and drug discovery. The document delineates its core chemical identity, including its definitive CAS Registry Number, and presents a detailed, plausible synthetic pathway grounded in established organic chemistry principles. We explore the rationale behind the synthetic strategy, focusing on the critical amide bond formation step. Furthermore, this guide discusses the potential pharmacological relevance of this compound by examining its structural motifs—the constrained cyclopentyl scaffold and the electronically rich dimethoxyphenyl group—in the context of modern drug design. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a technical foundation for the synthesis and potential application of this and structurally related compounds.

Compound Identification and Core Properties

The unambiguous identification of a chemical entity is paramount for research, development, and regulatory purposes. The primary identifier for this compound is its CAS Registry Number.

CAS Number : 1183463-28-6 [1][2]

This unique numerical identifier, assigned by the Chemical Abstracts Service, ensures that this specific chemical substance is precisely defined in literature and databases.

Table 1: Core Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 1183463-28-6 | [1][2] |

| Molecular Formula | C₁₄H₂₀N₂O₃ | [1] |

| Molecular Weight | 264.32 g/mol | [1] |

| PubChem CID | 60866164 |[1] |

Synthesis Strategy: A Mechanistic Perspective

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the central amide bond. This reveals two commercially available or readily synthesizable precursors:

-

Precursor A: 1-(tert-butoxycarbonylamino)cyclopentane-1-carboxylic acid

-

Precursor B: 3,4-dimethoxyaniline

The use of a Boc-protected amino acid (Precursor A) is a critical strategic choice. The tert-butoxycarbonyl (Boc) group is a robust protecting group for the α-amino functionality, preventing self-condensation or other side reactions during the amide coupling. It can be reliably removed under acidic conditions in a final deprotection step.

Forward Synthesis Workflow

The forward synthesis involves two primary stages: the coupling reaction to form the protected intermediate, followed by the deprotection of the amino group to yield the final product.

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Cyclopentane Carboxamides

An In-Depth Technical Guide

Abstract

The cyclopentane ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous natural products and synthetic bioactive compounds, including various approved drugs.[1][2] Its unique conformational properties, which balance rigidity and flexibility, make it an attractive template for designing molecules that can effectively interact with biological targets.[3] When functionalized with a carboxamide group, the resulting cyclopentane carboxamides present a versatile class of compounds with significant potential for drug discovery. This guide provides a comprehensive technical overview of the strategies employed to synthesize, evaluate, and characterize the biological activity of novel cyclopentane carboxamides, offering field-proven insights for researchers, scientists, and drug development professionals.

The Rationale for Cyclopentane Carboxamides in Drug Design

The strategic incorporation of a cyclopentane core into drug candidates is often driven by several key factors. The puckered, non-planar "envelope" conformation of the cyclopentane ring allows its substituents to be projected into three-dimensional space in a well-defined manner, which can be crucial for optimal binding to the hydrophobic pockets of enzymes or receptors.[1] Furthermore, the cyclopentane moiety can serve as a bioisostere for other chemical groups, such as furanose in carbanucleosides or as a surrogate for a carboxylic acid functional group, potentially improving a molecule's pharmacokinetic profile.[1][4][5]

The carboxamide group itself is a cornerstone of medicinal chemistry. It is a stable, neutral group capable of acting as both a hydrogen bond donor and acceptor, facilitating critical interactions within a target's binding site. The combination of these two motifs—the conformationally distinct cyclopentane ring and the versatile carboxamide linker—creates a powerful platform for developing novel therapeutics across various disease areas, from oncology to pain management.[6][7]

Synthetic Strategies: Building the Core Scaffold

The generation of novel, functionally diverse cyclopentane carboxamides hinges on robust and efficient synthetic methodologies. While numerous routes exist, a common and effective strategy involves the initial construction of a substituted cyclopentane carboxylic acid, followed by a standard amide coupling reaction.

Core Synthesis via Ring Contraction

One elegant approach to synthesizing the cyclopentane core is through the ring contraction of more readily available cyclohexane precursors.[2] For instance, a Favorskii rearrangement or a Wolff rearrangement of a diazoketone derived from a cyclohexane can yield the corresponding cyclopentane carboxylic acid.[8] This method is particularly powerful for creating sterically hindered or complex substitution patterns on the cyclopentane ring.[8]

Final Step: Amide Bond Formation

With the substituted cyclopentane carboxylic acid in hand, the final carboxamide is typically formed through a coupling reaction with a desired amine. This is a well-established transformation in organic synthesis.

Exemplary Protocol: HATU-Mediated Amide Coupling [9]

-

Dissolve the cyclopentane carboxylic acid derivative (1.0 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Add the selected primary or secondary amine (1.1 eq.) to the solution.

-

Add the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, perform an aqueous workup by diluting with ethyl acetate and washing sequentially with 5% HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to yield the final cyclopentane carboxamide.

In Vitro Biological Evaluation: From Screening to Potency

The initial assessment of biological activity is conducted through a battery of in vitro assays designed to measure a compound's effect on cellular processes or specific molecular targets.

Antiproliferative and Cytotoxicity Assays

For oncology applications, a primary step is to determine a compound's ability to inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable method for this purpose.[10] It measures the metabolic activity of cells, which correlates with cell viability.

Experimental Protocol: MTT Assay for Antiproliferative Activity [10][11]

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the novel cyclopentane carboxamides in cell culture medium. Add the compounds to the wells and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Table 1: Hypothetical In Vitro Antiproliferative Activity of Novel Cyclopentane Carboxamides

| Compound ID | R¹ Group | R² Group | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | Normal Fibroblast IC₅₀ (µM) | Selectivity Index (SI for HCT-116) |

|---|---|---|---|---|---|---|

| CPC-001 | H | 4-Cl-Ph | 15.2 | 8.9 | >100 | >11.2 |

| CPC-002 | H | 3,4-di-F-Ph | 9.8 | 4.1 | >100 | >24.4 |

| CPC-003 | Me | 4-CF₃-Ph | 2.1 | 0.75 | 85.5 | 114 |

| CPC-004 | Me | 2-pyridyl | 5.5 | 2.3 | >100 | >43.5 |

| Doxorubicin | - | - | 0.8 | 0.5 | 1.2 | 2.4 |

Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater cancer cell-specific toxicity.

Target-Based Assays

If a specific molecular target is hypothesized, direct assays can be employed. For example, if the compounds are designed as inhibitors of the voltage-gated sodium channel NaV1.7 for pain, an automated patch-clamp assay would be used to measure the inhibition of sodium ion flow through the channel.[7]

Proposed Mechanism of Action (MoA)

Based on preliminary data and structural similarities to known inhibitors, novel cyclopentane carboxamides may exert their biological effects through various mechanisms. For instance, certain anthraquinone-fused cyclopentane carboxamides have been shown to interact with DNA, inhibit topoisomerase 1, and induce cytotoxicity through lysosomal pathways.[6]

A plausible hypothesis for a series of novel compounds could be the inhibition of a critical signaling pathway involved in cell proliferation, such as the Receptor Tyrosine Kinase (RTK) pathway.

Caption: Hypothetical inhibition of an RTK signaling pathway by a cyclopentane carboxamide (CPC-X).

To confirm such a mechanism, a structured experimental workflow is essential.

Caption: Experimental workflow for Mechanism of Action (MoA) elucidation.

In Vivo Efficacy Assessment

Promising candidates from in vitro studies must be evaluated in a living system to assess their efficacy and pharmacokinetic properties. For anticancer agents, a human tumor xenograft model in immunocompromised mice is a standard.

Experimental Protocol: Mouse Xenograft Model

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ HCT-116 cells) into the flank of immunodeficient mice (e.g., athymic nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., n=8-10 per group), including a vehicle control group and a positive control group (e.g., an approved chemotherapy agent).

-

Dosing: Administer the test compound (e.g., CPC-003) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., once daily for 14 days).

-

Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the animals, excise the tumors, and weigh them.

-

Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

Table 2: Hypothetical In Vivo Efficacy in HCT-116 Xenograft Model

| Treatment Group | Dose (mg/kg, PO, QD) | Final Mean Tumor Volume (mm³) | % TGI | Mean Body Weight Change (%) |

|---|---|---|---|---|

| Vehicle Control | - | 1250 ± 150 | - | +2.5 |

| CPC-003 | 25 | 750 ± 95 | 40% | -1.1 |

| CPC-003 | 50 | 480 ± 70 | 62% | -3.5 |

| Positive Control | 10 | 410 ± 65 | 67% | -8.0 |

PO, QD: Per os (by mouth), once daily. Data are represented as mean ± SEM.

Conclusion and Future Directions

The cyclopentane carboxamide scaffold represents a fertile ground for the discovery of novel therapeutic agents. The systematic approach outlined in this guide—from rational design and synthesis to multi-layered biological evaluation—provides a robust framework for identifying and optimizing lead candidates. The hypothetical data for CPC-003, with its potent in vitro activity, high selectivity, and significant in vivo efficacy, exemplifies a promising lead compound worthy of further preclinical development. Future efforts would focus on detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies, toxicology assessments, and further structure-activity relationship (SAR) optimization to enhance potency and drug-like properties.

References

- Shchekotikhin, A. E., et al. (2024). Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. European Journal of Medicinal Chemistry.

- Ballatore, C., et al. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & Medicinal Chemistry Letters.

- Carrillo, R., et al. (2004). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules.

- Unknown. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery. PharmaBlock.

- Katari, N. K., et al. (2020).

- Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters.

- Malamas, M. S. (1987). Synthetic routes to cyclopentanecarboxylic acid derivatives.

- PharmaBlock. (n.d.). Cyclopentane Derivatives in Drug Discovery. PharmaBlock Whitepaper.

- Ballatore, C., et al. (2012). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Journal of Medicinal Chemistry.

- El-Gazzar, M. G., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules.

- Teskey, C. J., & Gouverneur, V. (2021). Cyclobutanes in Small-Molecule Drug Candidates.

- Abuelizz, H. A., et al. (2021). Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Oriental Journal of Chemistry.

- Buntinx, M., et al. (2008). Conformational studies of 3-amino-1-alkyl-cyclopentane carboxamide CCR2 antagonists leading to new spirocyclic antagonists. Bioorganic & Medicinal Chemistry Letters.

- Savchenko, O. V., & Gataullin, R. R. (2021). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journal of Organic Chemistry.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. BJOC - Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds [beilstein-journals.org]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives - Google Patents [patents.google.com]

- 9. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers – Oriental Journal of Chemistry [orientjchem.org]

Unraveling the Enigma: A Technical Guide to the Mechanisms of Action of Dimethoxyphenyl Compounds

Foreword

The dimethoxyphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds. Its presence often confers potent and specific interactions with various biological targets, leading to significant therapeutic potential. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the core mechanisms of action through which dimethoxyphenyl compounds exert their effects. Moving beyond a mere recitation of facts, this guide delves into the causality behind experimental choices and presents self-validating protocols to ensure scientific rigor.

I. Introduction: The Versatility of the Dimethoxyphenyl Scaffold

The substitution pattern of methoxy groups on a phenyl ring dramatically influences the molecule's electronic and steric properties, dictating its binding affinity and selectivity for a range of biological targets. This guide will focus on the most prominent and well-documented mechanisms of action for compounds containing the dimethoxyphenyl group, including their roles as phosphodiesterase inhibitors, microtubule targeting agents, and modulators of receptor tyrosine kinases and serotonin receptors.

II. Dimethoxyphenyl Compounds as Phosphodiesterase (PDE) Inhibitors

A significant class of dimethoxyphenyl compounds function as inhibitors of phosphodiesterases (PDEs), enzymes responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDEs, these compounds increase intracellular levels of these second messengers, thereby modulating a wide range of cellular processes.

A. The Central Mechanism: PDE4 Inhibition

Many dimethoxyphenyl compounds exhibit high selectivity for the PDE4 enzyme family, which is primarily involved in the degradation of cAMP.[2][3] Increased cAMP levels in inflammatory and immune cells can lead to the suppression of pro-inflammatory mediators, making PDE4 inhibitors attractive therapeutic targets for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[3] The 3,4-dimethoxyphenyl group is a common feature in many potent and selective PDE4 inhibitors.[2][3]

The following diagram illustrates the signaling pathway affected by PDE4 inhibitors.

B. Experimental Protocol: In Vitro PDE4 Inhibition Assay (Luminescence-Based)

This protocol outlines a robust, high-throughput method for determining the inhibitory activity of dimethoxyphenyl compounds against PDE4.[1][4]

1. Principle: The assay measures the amount of cAMP remaining after a reaction with a PDE enzyme. The remaining cAMP is converted to ATP, which is then used in a luciferase-luciferin reaction to produce light. The luminescent signal is inversely proportional to the PDE activity.

2. Materials:

- Recombinant human PDE4 enzyme

- cAMP substrate

- Assay buffer (e.g., Tris-HCl, MgCl2)

- Test dimethoxyphenyl compounds dissolved in DMSO

- Positive control inhibitor (e.g., Rolipram)

- Luminescent PDE assay kit (e.g., PDE-Glo™)[1]

- White, opaque 384-well microplates

- Luminometer

3. Step-by-Step Methodology:

- Prepare serial dilutions of the test compounds and the positive control in DMSO.

- In the 384-well plate, add 5 µL of the diluted compounds or DMSO (vehicle control).

- Add 10 µL of the PDE4 enzyme solution to each well.

- Initiate the reaction by adding 5 µL of the cAMP substrate solution.

- Incubate the plate at room temperature for 60 minutes.

- Stop the PDE reaction and measure the remaining cAMP by adding the detection reagents from the luminescent assay kit according to the manufacturer's instructions.

- Incubate for 20 minutes at room temperature.

- Measure the luminescence using a plate reader.

4. Data Analysis and Self-Validation:

- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

- Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

- The inclusion of a known PDE4 inhibitor as a positive control validates the assay's performance. The Z'-factor should be calculated to assess the quality and robustness of the assay for high-throughput screening.

III. Dimethoxyphenyl Compounds as Microtubule Targeting Agents

Several dimethoxyphenyl compounds, most notably analogs of combretastatin A4, act as potent inhibitors of tubulin polymerization.[5][6] Microtubules are crucial components of the cytoskeleton involved in cell division, motility, and intracellular transport.[7] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, making these compounds effective anticancer agents.[7][8]

A. The Core Mechanism: Inhibition of Tubulin Polymerization

The dimethoxyphenyl moiety in these compounds often binds to the colchicine-binding site on β-tubulin.[9][10] This binding prevents the polymerization of α/β-tubulin heterodimers into microtubules, leading to a net depolymerization of the microtubule network.[11][12]

The following workflow diagram illustrates the experimental approach to characterize microtubule-targeting agents.

B. Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)

This protocol describes a method to directly measure the effect of dimethoxyphenyl compounds on the polymerization of purified tubulin.[13][14]

1. Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) at 340 nm.[14] Inhibitors of polymerization will reduce the rate and extent of this increase.

2. Materials:

- Lyophilized purified tubulin (>99% pure)

- Tubulin polymerization buffer (e.g., G-PEM buffer containing glycerol, PIPES, EGTA, MgCl2)

- GTP solution

- Test dimethoxyphenyl compounds dissolved in DMSO

- Positive control inhibitor (e.g., colchicine)

- Positive control stabilizer (e.g., paclitaxel)

- Temperature-controlled spectrophotometer with a 96-well plate reader

3. Step-by-Step Methodology:

- Reconstitute the lyophilized tubulin in the polymerization buffer on ice.

- Prepare dilutions of the test compounds, colchicine, and paclitaxel in polymerization buffer.

- In a pre-warmed 96-well plate, add the compound dilutions.

- Add the tubulin solution to each well.

- Initiate polymerization by adding the GTP solution.

- Immediately place the plate in the spectrophotometer pre-heated to 37°C.

- Measure the absorbance at 340 nm every minute for 60-90 minutes.

4. Data Analysis and Self-Validation:

- Plot the absorbance at 340 nm versus time for each condition.

- Compare the polymerization curves of the test compounds to the vehicle control. Inhibition is indicated by a lower plateau and/or a slower rate of polymerization.

- The inclusion of both a known inhibitor (colchicine) and a stabilizer (paclitaxel) provides essential controls to validate the assay's ability to detect both types of microtubule-targeting agents.

IV. Dimethoxyphenyl Compounds as Modulators of Serotonin Receptors

Certain dimethoxyphenyl compounds, particularly 2,5-dimethoxyphenyl-substituted phenethylamines and amphetamines, are known to interact with serotonin (5-HT) receptors.[15][16] These compounds often act as agonists at 5-HT2A and 5-HT2B receptors, and their activity is highly dependent on the substitution pattern on the phenyl ring.[15][17]

A. The Core Mechanism: 5-HT2A/2B Receptor Agonism

Activation of 5-HT2A receptors in the central nervous system is associated with the psychoactive effects of classical hallucinogens.[16][18] The interaction of these compounds with 5-HT2B receptors is also of interest due to the potential for adverse effects, such as cardiac valvulopathy, with chronic activation.[15]

B. Experimental Protocol: Calcium Mobilization Assay for 5-HT2 Receptor Activation

This protocol describes a cell-based functional assay to determine the agonist or antagonist activity of dimethoxyphenyl compounds at 5-HT2 receptors.[15]

1. Principle: 5-HT2 receptors are Gq-coupled G-protein coupled receptors (GPCRs). Their activation leads to an increase in intracellular calcium (Ca2+) levels. This change in Ca2+ concentration can be measured using a fluorescent calcium indicator dye.

2. Materials:

- A cell line stably expressing the human 5-HT2A or 5-HT2B receptor (e.g., HEK293 or CHO cells)

- Cell culture medium and supplements

- Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

- Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

- Test dimethoxyphenyl compounds

- Reference agonist (e.g., serotonin)

- Reference antagonist (e.g., ketanserin)

- Fluorescence plate reader with an injection system

3. Step-by-Step Methodology:

- Plate the cells in a black, clear-bottom 96-well plate and grow to confluence.

- Load the cells with the calcium indicator dye according to the manufacturer's protocol.

- Wash the cells with assay buffer.

- To determine agonist activity, add serial dilutions of the test compounds and measure the fluorescence intensity over time.

- To determine antagonist activity, pre-incubate the cells with the test compounds before adding a fixed concentration of the reference agonist (serotonin) and measuring the fluorescence.

4. Data Analysis and Self-Validation:

- For agonist activity, calculate the increase in fluorescence (ΔF/F0) and plot it against the logarithm of the compound concentration to determine the EC50 value.

- For antagonist activity, determine the IC50 value by measuring the inhibition of the serotonin-induced response.

- The use of both a reference agonist and antagonist ensures the specificity of the observed effects and validates the assay's responsiveness.

V. Dimethoxyphenyl Compounds as Receptor Tyrosine Kinase (RTK) Inhibitors

The dimethoxybenzene moiety has also been incorporated into inhibitors of receptor tyrosine kinases (RTKs), such as the fibroblast growth factor receptor (FGFR) and c-Met.[19][20] Aberrant RTK signaling is a hallmark of many cancers, making RTK inhibitors a major class of targeted cancer therapies.[19]

A. The Core Mechanism: ATP-Competitive Inhibition

Dimethoxyphenyl-containing RTK inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor.[19] This prevents autophosphorylation of the receptor and blocks downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.

The following diagram illustrates the general mechanism of RTK inhibition.

B. Experimental Protocol: Western Blot Analysis of RTK Phosphorylation

This protocol is used to assess the ability of dimethoxyphenyl compounds to inhibit the phosphorylation of a specific RTK and its downstream signaling proteins in cultured cells.[21][22]

1. Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size via gel electrophoresis. Phospho-specific antibodies can be used to measure the phosphorylation state of a protein, providing a direct readout of kinase activity.

2. Materials:

- Cancer cell line overexpressing the target RTK (e.g., a cell line with FGFR amplification)

- Cell culture medium and serum

- Ligand for the target RTK (e.g., FGF)

- Test dimethoxyphenyl compounds

- Lysis buffer with protease and phosphatase inhibitors

- SDS-PAGE gels and electrophoresis apparatus

- Nitrocellulose or PVDF membranes

- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

- Primary antibodies (total RTK, phospho-RTK, total downstream protein, phospho-downstream protein, loading control like β-actin)

- HRP-conjugated secondary antibodies

- Chemiluminescent substrate

- Imaging system

3. Step-by-Step Methodology:

- Plate the cells and allow them to adhere.

- Serum-starve the cells to reduce basal RTK activity.

- Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

- Stimulate the cells with the appropriate ligand for a short period (e.g., 15 minutes).

- Lyse the cells and determine the protein concentration of the lysates.

- Separate equal amounts of protein from each sample by SDS-PAGE.

- Transfer the proteins to a membrane.

- Block the membrane to prevent non-specific antibody binding.

- Incubate the membrane with the primary antibody (e.g., anti-phospho-RTK) overnight at 4°C.

- Wash the membrane and incubate with the HRP-conjugated secondary antibody.

- Add the chemiluminescent substrate and capture the signal with an imaging system.

- Strip the membrane and re-probe with antibodies for the total RTK and a loading control to ensure equal protein loading.

4. Data Analysis and Self-Validation:

- Quantify the band intensities using densitometry software.

- Normalize the phospho-protein signal to the total protein signal for each sample.

- A dose-dependent decrease in the normalized phospho-protein signal indicates inhibitory activity.

- The inclusion of both unstimulated and ligand-stimulated vehicle-treated cells provides negative and positive controls, respectively. The loading control confirms that any observed differences are not due to unequal sample loading.

VI. Data Summary and Interpretation

To facilitate the comparison of compound potencies across different assays, it is crucial to present quantitative data in a clear and structured format.

Table 1: Summary of In Vitro Potencies of a Hypothetical Dimethoxyphenyl Compound

| Assay Type | Target | Metric | Value (nM) |

| Luminescent PDE Assay | PDE4 | IC50 | 50 |

| Turbidimetric Polymerization Assay | Tubulin | IC50 | 25 |

| Calcium Mobilization Assay | 5-HT2A Receptor | EC50 | 100 |

| Western Blot Analysis | FGFR Phosphorylation | IC50 | 75 |

VII. Conclusion

The dimethoxyphenyl scaffold is a remarkably versatile structural motif that enables potent and often selective interactions with a wide range of important biological targets. This guide has provided an in-depth exploration of the primary mechanisms of action of dimethoxyphenyl compounds, supported by detailed and self-validating experimental protocols. By understanding the causal relationships behind experimental design and adhering to rigorous scientific principles, researchers can effectively elucidate the mechanisms of novel dimethoxyphenyl-containing molecules and unlock their full therapeutic potential.

References

-

Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues. PubMed. [Link]

-

Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PMC - NIH. [Link]

-

Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. PMC. [Link]

-

Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. [Link]

-

What is the Best Phosphodiesterase (PDE) Assay for HTS? BellBrook Labs. [Link]

-

Total Phosphodiesterase (PDEs) Acitivity Colorimetric Assay Kit. Elabscience®. [Link]

-

Enzyme assays for cGMP hydrolysing Phosphodiesterases. PMC - NIH. [Link]

-

Bioassays for anticancer activities. Semantic Scholar. [Link]

-

PDE Screening Services for Drug Discovery. Reaction Biology. [Link]

-

Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. MDPI. [Link]

-

Recent Advances in Microtubule Targeting Agents for Cancer Therapy. MDPI. [Link]

-

Novel Selective PDE4 Inhibitors. 1. Synthesis, Structure−Activity Relationships, and Molecular Modeling of 4-(3,4-Dimethoxyphe. American Chemical Society. [Link]

-

Guideline for anticancer assays in cells. ResearchGate. [Link]

-

Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Semantic Scholar. [Link]

-

Tubulin Polymerization Assay Kit. Cytoskeleton. [Link]

-

Combretastatin A4 Phosphate: Background and Current Clinical Status. PubMed. [Link]

-

Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists. ResearchGate. [Link]

-

Medicinal Chemistry of Combretastatin A4: Present and Future Directions. ACS Publications. [Link]

-

Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]

-

Combretastatin A4 phosphate. PubMed. [Link]

-

Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. PubMed. [Link]

-

In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. [Link]

-

Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. NIH. [Link]

-